2-Chloro-1-phenylprop-2-EN-1-one
Description
2-Chloro-1-phenylprop-2-en-1-one is an α,β-unsaturated ketone (chalcone derivative) with a chlorine substituent at the β-position (C2) and a phenyl group at the ketone-bearing carbon (C1). Its molecular formula is C₉H₇ClO, with a molar mass of 166.60 g/mol. The compound’s structure (Ph–C(=O)–C(Cl)=CH₂) positions it as a halogenated enone, where the chlorine atom influences electronic properties and reactivity. Chalcones like this are typically synthesized via crossed-aldol condensation and serve as intermediates in pharmaceuticals and materials science.
Properties
CAS No. |
19233-44-4 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.6 g/mol |
IUPAC Name |
2-chloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
OXAKTNJXLVDKME-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
Canonical SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
Synonyms |
2-Propen-1-one, 2-chloro-1-phenyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Alpha-Chloroacrylophenone can be synthesized through various methods. One common method involves the chlorination of acetophenone. This process can be carried out by passing chlorine gas into boiling acetophenone . Another method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . Industrial production methods often utilize microchannel chlorination reactions, which offer advantages such as high atom economy, fast reaction speed, environmental safety, and continuous production .
Chemical Reactions Analysis
Alpha-Chloroacrylophenone undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agents used.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.
Common reagents used in these reactions include N-bromosuccinimide for bromination, pyridine hydrobromide perbromide for bromination, and various catalysts for oxidation and reduction reactions . Major products formed from these reactions include α-bromoacetophenone and other substituted acetophenones .
Scientific Research Applications
Alpha-Chloroacrylophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It has been studied for its potential use in biological assays and as a reagent in biochemical research.
Medicine: It has been explored for its potential therapeutic applications, although its primary use remains in riot control.
Industry: It is used in the production of pharmaceuticals, pesticides, and other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-phenylprop-2-EN-1-one involves its ability to act as a strong mucous membrane irritant. It activates the lacrimal glands, causing excessive tearing and pain in the eyes. This compound also irritates the respiratory tract, leading to coughing and difficulty breathing . The molecular targets and pathways involved include the activation of sensory neurons and the release of inflammatory mediators.
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences and molecular properties of 2-chloro-1-phenylprop-2-en-1-one and related compounds:
Key Observations :
- Chlorine Position: The β-chlorine in this compound enhances electron-withdrawing effects, polarizing the α,β-unsaturated system and increasing electrophilicity compared to the non-halogenated parent compound .
- Aromatic Substitution : Compounds like (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one combine chlorine with methyl groups, balancing electronic and steric effects.
- Heterocyclic Analogues : Replacement of phenyl with thiophene (e.g., 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one ) introduces sulfur, altering conjugation and solubility.
Physicochemical Properties
- Solubility : Chlorine increases polarity, likely enhancing water solubility compared to the parent compound. However, bulky substituents (e.g., 4-methylphenyl ) may reduce solubility.
- Melting Points: Halogenation generally raises melting points; this compound is expected to have a higher melting point than the non-chlorinated parent (132.16 g/mol ).
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-phenylprop-2-en-1-one to maximize yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of propiophenone derivatives. Key parameters include:
- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution.
- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.
- Solvent optimization : Dichloromethane or chloroform enhances solubility of aromatic intermediates.
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95% purity threshold) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~7.5 ppm for aromatic protons) and FT-IR for carbonyl (C=O) stretching at ~1700 cm⁻¹.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 168.0).
- X-ray crystallography : Use SHELXL for structure refinement, focusing on Cl···π interactions in the crystal lattice .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the thermochemical and reactive properties of this compound?
- Methodological Answer :
- Functional selection : Use hybrid functionals like B3LYP (Becke 3-parameter exchange with Lee-Yang-Parr correlation) for accurate enthalpy and Gibbs free energy calculations .
- Basis sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
- Reactivity insights : Calculate frontier molecular orbitals (HOMO-LUMO gap) to identify electrophilic sites (e.g., α,β-unsaturated carbonyl region) for nucleophilic attack .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?
- Methodological Answer :
- Benchmarking : Compare DFT-predicted NMR chemical shifts (GIAO method) with experimental data; adjust solvent effects using PCM (Polarizable Continuum Model).
- Error analysis : Identify outliers in IR vibrational modes by cross-referencing with anharmonic frequency calculations.
- Validation : Use multi-reference methods (e.g., CASSCF) for conjugated systems to address electron correlation limitations in DFT .
Q. How can hydrogen-bonding patterns in crystalline this compound inform supramolecular assembly?
- Methodological Answer :
- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for Cl···H interactions).
- Crystallographic software : SHELXD for phase determination and Mercury for visualizing packing diagrams.
- Thermal analysis : Correlate DSC/TGA data with hydrogen-bond stability (e.g., melting point shifts due to Cl···O interactions) .
Q. What catalytic systems enable asymmetric synthesis of chiral derivatives from this compound?
- Methodological Answer :
- Chiral ligands : Test BINAP or Jacobsen catalysts for enantioselective alkylation or epoxidation.
- Reaction monitoring : Use in-situ Raman spectroscopy to track enantiomeric excess (ee) during kinetic resolution.
- Mechanistic studies : Employ DFT to model transition states and predict stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
